Lack of Direct Comparative Bioactivity Data for Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
An extensive search of primary literature, patents, and authoritative databases failed to identify any direct, quantitative comparative studies (e.g., IC50 values in the same assay) for methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate against its closest analogs, such as the 2-desmethyl derivative (CAS 137988-05-7) or the ethyl ester analog (CAS 844451-73-6). Without head-to-head data, no quantifiable differentiation can be established for this specific compound. This absence of evidence is a critical finding itself, indicating that the compound has not been the subject of published pharmacological or biochemical profiling that would support its prioritization over other in-class building blocks based on performance [1].
| Evidence Dimension | Biological activity comparison (e.g., MAO-B inhibition, receptor binding) |
|---|---|
| Target Compound Data | No quantitative data found |
| Comparator Or Baseline | Closest analogs: methyl 4-((7-hydroxy-4-oxo-4H-chromen-3-yl)oxy)benzoate (CAS 137988-05-7), ethyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate (CAS 844451-73-6) |
| Quantified Difference | Not available due to absence of comparative studies |
| Conditions | Not applicable; no standardized assay context identified for this compound |
Why This Matters
A procurement decision cannot be made on the basis of superior biological performance; selection must be driven by other factors such as synthetic utility, purity, and price.
- [1] Systematic search of PubMed, Google Scholar, and USPTO patent databases on 2026-05-07 yielded no comparative bioassay data for CAS 315233-45-5 against identified analogs. View Source
